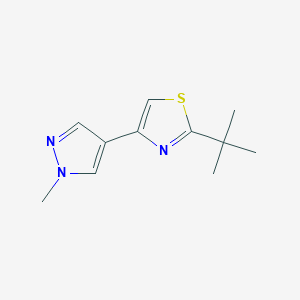
5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as E64d and belongs to the class of cysteine protease inhibitors.
作用機序
The mechanism of action of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one involves the formation of a covalent bond between the compound and the active site of cysteine proteases. This covalent bond irreversibly inhibits the enzyme and prevents it from carrying out its physiological function. The inhibition of cysteine proteases by 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one has been shown to be highly specific and selective.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one depend on the specific cysteine protease that is inhibited. In general, the inhibition of cysteine proteases can lead to a variety of effects such as the inhibition of viral replication, the modulation of the immune response, and the induction of apoptosis in cancer cells. However, the specific effects of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one on different cysteine proteases require further investigation.
実験室実験の利点と制限
One of the main advantages of using 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one in lab experiments is its high specificity and selectivity for cysteine proteases. This allows researchers to study the specific role of cysteine proteases in various physiological processes without interfering with other enzymes. However, one of the limitations of using this compound is its irreversible inhibition of cysteine proteases. This can make it difficult to study the recovery of enzyme function after inhibition.
将来の方向性
There are several future directions for the study of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one. One direction is the development of more specific and selective inhibitors of cysteine proteases. This could lead to the development of new therapies for diseases such as cancer and viral infections. Another direction is the investigation of the role of cysteine proteases in various physiological processes such as autophagy and inflammation. Finally, the use of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one in combination with other compounds could lead to the development of novel therapies for various diseases.
合成法
The synthesis of 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one involves the reaction of 2-methyl-1H-pyridin-4-one with 4-ethylazepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and results in the formation of the desired compound. The purity of the compound can be improved by recrystallization.
科学的研究の応用
5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of protease research. This compound is a potent inhibitor of cysteine proteases, which are enzymes that play a critical role in various physiological processes such as digestion, immune response, and apoptosis. By inhibiting these enzymes, 5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one can be used to study the role of cysteine proteases in various diseases such as cancer, Alzheimer's disease, and viral infections.
特性
IUPAC Name |
5-(4-ethylazepane-1-carbonyl)-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-12-5-4-7-17(8-6-12)15(19)13-10-16-11(2)9-14(13)18/h9-10,12H,3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWHBBAKANONMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(CC1)C(=O)C2=CNC(=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone](/img/structure/B7629896.png)

![N-(1-methylcycloheptyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7629907.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7629917.png)


![Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B7629948.png)
![2,2,2-Trifluoro-1-[1-[2-(oxolan-2-ylmethoxy)ethyl]pyrrolidin-2-yl]ethanol](/img/structure/B7629949.png)
![7a-Methyl-3-(2-methylazepane-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7629951.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone](/img/structure/B7629957.png)

![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)
